molecular formula C23H23N3O4S B11604752 (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606962-92-9

(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11604752
CAS No.: 606962-92-9
M. Wt: 437.5 g/mol
InChI Key: FQTLMFZJHFYGTP-ZHZULCJRSA-N
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Description

The compound (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule that belongs to the class of thiazolotriazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system, along with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps:

    Formation of the Thiazolotriazole Core: The initial step involves the cyclization of appropriate precursors to form the thiazolotriazole core. This can be achieved through the reaction of a thioamide with a hydrazine derivative under acidic or basic conditions.

    Substitution Reactions: Subsequent steps involve the introduction of the ethoxy, propoxy, and methoxy substituents. These can be introduced through nucleophilic substitution reactions using corresponding alkyl halides.

    Benzylidene Formation: The final step involves the formation of the benzylidene moiety through a condensation reaction between an aldehyde and the thiazolotriazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further study in the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential anti-cancer properties. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. These include:

    Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological pathways, such as those related to cell division and metabolism.

    Membrane Interaction: It can integrate into biological membranes, disrupting their integrity and function.

    Signal Transduction: The compound can interfere with signal transduction pathways, affecting cellular communication and function.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-ethoxy-4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(3-propoxy-4-ethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable subject for further research and development.

Properties

CAS No.

606962-92-9

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O4S/c1-4-12-30-18-11-6-15(13-19(18)29-5-2)14-20-22(27)26-23(31-20)24-21(25-26)16-7-9-17(28-3)10-8-16/h6-11,13-14H,4-5,12H2,1-3H3/b20-14-

InChI Key

FQTLMFZJHFYGTP-ZHZULCJRSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OCC

Origin of Product

United States

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